molecular formula C28H27Cl2FN2O6S B611685 维杜匹兰特 CAS No. 1169483-24-2

维杜匹兰特

货号: B611685
CAS 编号: 1169483-24-2
分子量: 609.5 g/mol
InChI 键: PFWVGKROPKKEDW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

维杜匹普兰主要因其治疗哮喘的潜力而被用于科学研究。 它已被研究作为吸入皮质类固醇的附加疗法,用于治疗控制不佳的中度至重度哮喘患者 . 此外,维杜匹普兰已被探索用于抑制SARS-CoV-2冠状病毒的主要蛋白酶,使其成为重新用于COVID-19治疗的候选药物 . 它的双重拮抗特性使其成为研究前列腺素D2和T辅助2细胞表达的趋化因子受体同源分子途径在各种生物系统中的宝贵化合物。

作用机制

维杜匹普兰通过拮抗D型前列腺素和T辅助2细胞表达的趋化因子受体同源分子受体发挥作用。 通过抑制前列腺素D2诱导的T辅助2细胞表达的趋化因子受体同源分子在CD16-粒细胞上的下调和前列腺素D2诱导的血小板环状腺苷一磷酸反应,维杜匹普兰可减少气道收缩和炎症 . 这种机制涉及前列腺素D2受体和T辅助2细胞表达的趋化因子受体同源分子途径的分子靶点。

准备方法

维杜匹普兰是一种苯乙酸衍生物。 合成路线包括在受控条件下用适当的试剂使4-(叔丁基氨基甲酰基)-2-(2-氯-4-环丙基苯磺酰胺)-苯氧基-5-氯-2-氟苯乙酸反应 . 维杜匹普兰的工业生产方法尚未广泛记录,但通常涉及使用与实验室环境中相似的反应条件进行大规模合成。

化学反应分析

维杜匹普兰会经历各种化学反应,包括:

相似化合物的比较

维杜匹普兰由于其双重拮抗特性而具有独特性。类似化合物包括:

属性

IUPAC Name

2-[4-[4-(tert-butylcarbamoyl)-2-[(2-chloro-4-cyclopropylphenyl)sulfonylamino]phenoxy]-5-chloro-2-fluorophenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27Cl2FN2O6S/c1-28(2,3)32-27(36)17-6-8-23(39-24-14-21(31)18(11-19(24)29)13-26(34)35)22(12-17)33-40(37,38)25-9-7-16(10-20(25)30)15-4-5-15/h6-12,14-15,33H,4-5,13H2,1-3H3,(H,32,36)(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWVGKROPKKEDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=C(C=C1)OC2=C(C=C(C(=C2)F)CC(=O)O)Cl)NS(=O)(=O)C3=C(C=C(C=C3)C4CC4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27Cl2FN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40151606
Record name Vidupiprant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40151606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

609.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1169483-24-2
Record name Vidupiprant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1169483242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vidupiprant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12272
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vidupiprant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40151606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VIDUPIPRANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61OTZ32XNC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vidupiprant
Reactant of Route 2
Vidupiprant
Reactant of Route 3
Reactant of Route 3
Vidupiprant
Reactant of Route 4
Reactant of Route 4
Vidupiprant
Reactant of Route 5
Vidupiprant
Reactant of Route 6
Reactant of Route 6
Vidupiprant
Customer
Q & A

Q1: How does Vidupiprant interact with its targets, PTGDR-1 and PTGDR-2, and what are the downstream effects of this interaction?

A1: Vidupiprant binds to both PTGDR-1 and PTGDR-2, effectively blocking the binding and signaling of their natural ligand, Prostaglandin D2 (PGD2) [, ]. This dual inhibition leads to a decrease in basophil activation and recruitment to secondary lymphoid organs (SLOs) []. Consequently, Vidupiprant reduces plasmablast expansion, immunoglobulin E (IgE) production, and dsDNA-specific IgG titers []. These downstream effects contribute to its potential therapeutic benefit in lupus-like nephritis.

Q2: What evidence suggests that targeting both PTGDR-1 and PTGDR-2 is necessary for therapeutic efficacy in lupus-like nephritis?

A2: Research using a murine lupus-like disease model demonstrated that inhibiting either PTGDR-1 or PTGDR-2 alone was insufficient to control the disease []. Only the combined inhibition of both receptors, achieved with Vidupiprant, effectively dampened disease progression []. This highlights the importance of dual PTGDR-1/PTGDR-2 antagonism as a potential therapeutic strategy for lupus-like nephritis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。